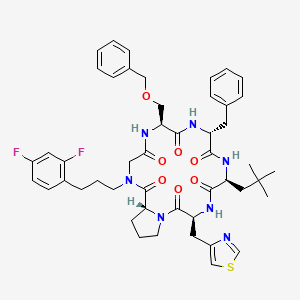
CXCR7 modulator 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CXCR7 モジュレーター 1 は、CXC ケモカイン受容体 7 (CXCR7) を標的とする化合物であり、非定型ケモカイン受容体 3 としても知られています。CXCR7 は G タンパク質共役受容体であり、β アレスチン経路を通じてシグナル伝達を行います。そのリガンドには、インターフェロン誘導性 T 細胞 α ケモアトラクタント (CXCL11) とストローマ細胞由来因子 1 (CXCL12) が含まれます。 CXCR7 は、がん、冠動脈疾患、脳卒中、炎症、ヒト免疫不全ウイルスなどのさまざまな生理的および病理学的プロセスに関与しています .
準備方法
合成経路と反応条件: CXCR7 モジュレーター 1 の合成は、通常、重要な中間体の形成と最終的なカップリング反応を含む複数のステップを伴います。具体的な合成経路と反応条件は、化合物の目的の純度と収率によって異なる場合があります。 合成に使用される一般的な試薬には、有機溶媒、触媒、保護基が含まれており、選択的な反応を保証します .
工業生産方法: CXCR7 モジュレーター 1 の工業生産は、ラボでの合成をより大規模に拡大することを伴います。そのため、反応条件、精製プロセス、品質管理対策を最適化して、一貫性と安全性を確保する必要があります。 高性能液体クロマトグラフィー (HPLC) や質量分析などの技術は、生産プロセスを監視するために頻繁に使用されます .
化学反応の分析
反応の種類: CXCR7 モジュレーター 1 は、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 一般的な還元剤には、水素化アルミニウムリチウムと水素化ホウ素ナトリウムがあります。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンまたはアルデヒドを生じることがありますが、還元はアルコールを生じることがあります .
4. 科学研究への応用
CXCR7 モジュレーター 1 は、以下を含む幅広い科学研究への応用があります。
化学: CXCR7 とそのリガンドの構造と機能を研究するためのツールとして使用されます。
生物学: 細胞シグナル伝達、遊走、生存における CXCR7 の役割を調べます。
医学: がん、炎症、心血管疾患の治療における潜在的な治療的応用を探ります。
科学的研究の応用
CXCR7 modulator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of CXCR7 and its ligands.
Biology: Investigates the role of CXCR7 in cell signaling, migration, and survival.
Medicine: Explores potential therapeutic applications in treating cancer, inflammation, and cardiovascular diseases.
Industry: Utilized in drug development and screening for new pharmacological agents
作用機序
CXCR7 モジュレーター 1 は、CXCR7 受容体と結合してその活性を調節することで効果を発揮します。一般的な G タンパク質共役受容体とは異なり、CXCR7 は β アレスチン経路を通じてシグナル伝達を行い、細胞外シグナル調節キナーゼ 1 および 2 (Erk 1/2) のリン酸化につながります。 この経路は、細胞遊走、増殖、生存などのさまざまな細胞プロセスに関与しています .
類似化合物:
CXCR4 モジュレーター: CXCR4 受容体を標的とし、CXCL12 とも結合しますが、異なる経路を通じてシグナル伝達を行います。
CXCL12 インヒビター: CXCL12 とその受容体 (CXCR7 と CXCR4 を含む) の相互作用をブロックします
独自性: CXCR7 モジュレーター 1 は、CXCR7 受容体を選択的に標的とし、β アレスチン経路を通じてその活性を調節する能力において独自です。 この独特の作用機序は、異なる受容体または経路を標的とする可能性のある他の類似化合物とは異なります .
類似化合物との比較
CXCR4 Modulators: Target the CXCR4 receptor, which also binds to CXCL12 but signals through a different pathway.
CXCL12 Inhibitors: Block the interaction between CXCL12 and its receptors, including CXCR7 and CXCR4
Uniqueness: CXCR7 modulator 1 is unique in its ability to selectively target the CXCR7 receptor and modulate its activity through the β-arrestin pathway. This distinct mechanism of action sets it apart from other similar compounds that may target different receptors or pathways .
特性
IUPAC Name |
(3S,6S,9R,12S,18R)-9-benzyl-16-[3-(2,4-difluorophenyl)propyl]-6-(2,2-dimethylpropyl)-12-(phenylmethoxymethyl)-3-(1,3-thiazol-4-ylmethyl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H57F2N7O7S/c1-48(2,3)25-39-44(60)54-38(24-35-29-65-30-51-35)46(62)57-21-11-17-41(57)47(63)56(20-10-16-33-18-19-34(49)23-36(33)50)26-42(58)52-40(28-64-27-32-14-8-5-9-15-32)45(61)53-37(43(59)55-39)22-31-12-6-4-7-13-31/h4-9,12-15,18-19,23,29-30,37-41H,10-11,16-17,20-22,24-28H2,1-3H3,(H,52,58)(H,53,61)(H,54,60)(H,55,59)/t37-,38+,39+,40+,41-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBLFYRZNQPUFU-UNWHFORBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)COCC4=CC=CC=C4)CCCC5=C(C=C(C=C5)F)F)CC6=CSC=N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N(CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CC=CC=C3)COCC4=CC=CC=C4)CCCC5=C(C=C(C=C5)F)F)CC6=CSC=N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H57F2N7O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2523195.png)

![methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2523198.png)
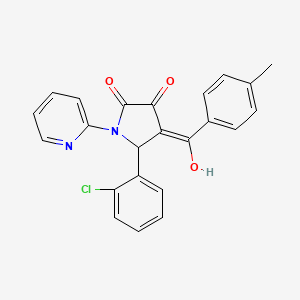
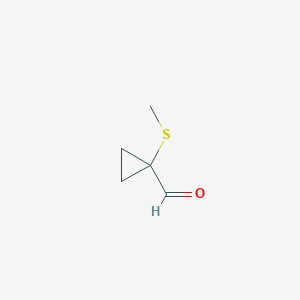
![(E)-3-(3-methoxyphenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2523202.png)
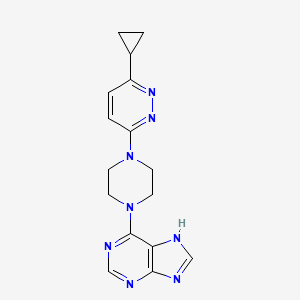

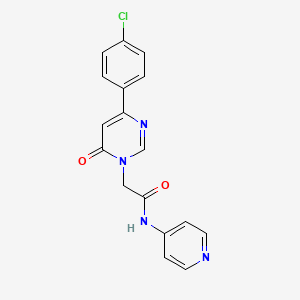
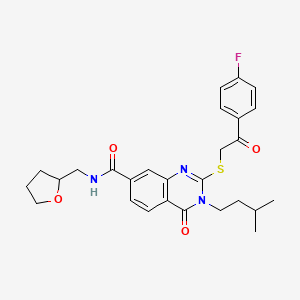

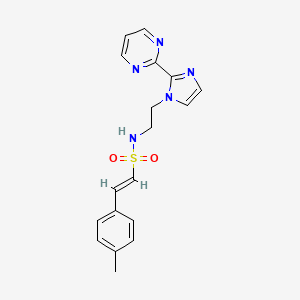
![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2523214.png)
![8-(3-chlorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2523215.png)
